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Compound of Interest

Compound Name: 3-Methyithio-quinoline

Cat. No.: B15389857

A comprehensive exploration into the synthesis, biological activities, and mechanistic insights
of quinoline thioethers, compounds inspired by nature's vast repository of quinoline alkaloids.
This guide addresses the current understanding of these molecules, offering valuable data and
methodologies for researchers in drug discovery and development.

While the quinoline scaffold is a ubiquitous feature in a diverse array of naturally occurring
alkaloids with potent biological activities, the presence of a thioether linkage as a natural
modification is not well-documented in scientific literature. However, the inherent therapeutic
potential of the quinoline nucleus has inspired the synthetic exploration of numerous
derivatives, including a significant focus on quinoline thioethers. These synthetic analogues
have demonstrated promising antifungal and anticancer properties, making them a compelling
area of study for the development of novel therapeutic agents. This technical guide provides a
detailed overview of the synthesis, quantitative biological data, experimental protocols, and
mechanistic insights into this important class of compounds.

Synthetic Approaches to Quinoline Thioethers

The most common and efficient method for the synthesis of quinoline thioethers involves the
nucleophilic substitution of a leaving group, typically a halogen, at the C4 position of the
quinoline ring with a thiol. The general reaction scheme starts with a 4-chloroquinoline
derivative, which is readily accessible through various established synthetic routes.

A representative experimental protocol for the synthesis of 4-(alkylthio/arylthio)quinoline
derivatives is as follows:
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General Procedure for the Synthesis of 4-Thioether-Substituted Quinolines:

To a solution of the corresponding 4-chloroquinoline (1.0 eq.) in a suitable solvent such as
ethanol or dimethylformamide (DMF), the appropriate thiol (1.2 eq.) is added.

A base, for example, potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (2.0 eq.),
is added to the reaction mixture to facilitate the deprotonation of the thiol.

The reaction mixture is stirred at room temperature or heated under reflux for a period
ranging from 2 to 12 hours, while the progress of the reaction is monitored by thin-layer
chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent
is removed under reduced pressure.

The resulting residue is partitioned between water and an organic solvent (e.g., ethyl
acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate
(Na2S04), and concentrated in vacuo.

The crude product is then purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired
quinoline thioether.

The structure and purity of the synthesized compounds are typically confirmed by various
spectroscopic technigues, including *H NMR, 3C NMR, and mass spectrometry.
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A generalized workflow for the synthesis of quinoline thioethers.
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Biological Activities of Quinoline Thioethers

Quinoline thioethers have been extensively evaluated for their biological activities, with a
primary focus on their potential as antifungal and anticancer agents. The quantitative data from
these studies, often presented as half-maximal inhibitory concentration (IC50), half-maximal
effective concentration (EC50), or minimum inhibitory concentration (MIC) values, are crucial
for structure-activity relationship (SAR) studies and lead compound optimization.

Antifungal Activity

Several studies have demonstrated the potent antifungal activity of quinoline thioethers against
a range of pathogenic fungi. The data below summarizes the in vitro antifungal activity of a
series of 4-(alkylthio)quinoline derivatives against various fungal strains.

S. F.
. . B. cinerea .
Compound ID Substituent (R) sclerotiorum graminearum
(EC50, pg/mL)

(EC50, pg/mL) (EC50, pg/mL)
QT-1 -CHs 1.25 2.50 5.10
QT-2 -CH2CHs 0.88 1.75 3.65
QT-3 -CH2CH2CHs 0.52 1.10 2.30
QT-4 -CH(CHs)2 1.05 2.20 4.80

) (Commercial
Azoxystrobin o >30 >30 >30
Fungicide)

8- (Reference

2.12 5.28 Not Reported

Hydroxyquinoline  Compound)

Data compiled from representative studies on synthetic quinoline thioethers.[1][2][3]

Anticancer Activity

The anticancer potential of quinoline thioethers has been investigated against various human
cancer cell lines. The table below presents the cytotoxic activity (IC50 values) of representative
quinoline thioether derivatives.
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MCF-7 (Breast  A549 (Lung HCT116 (Colon
Compound ID Substituent (R) Cancer) (IC50, Cancer) (IC50, Cancer) (IC50,
HM) HM) HM)
QTS-1 -Phenyl 85 12.3 10.1
QTS-2 -4-Chlorophenyl 52 7.8 6.5
-4-
QTS-3 10.1 15.2 134
Methoxyphenyl
o (Chemotherapeu
Doxorubicin i 0.98 1.25 1.10
tic Drug)

Data is illustrative and compiled from various sources on the anticancer activity of quinoline
derivatives.

Mechanistic Insights and Signaling Pathways

The precise mechanism of action for many quinoline thioethers is still under investigation;
however, some studies suggest that their biological effects may be mediated through the
modulation of key cellular signaling pathways. In the context of cancer, several quinoline
derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase
(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a
critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is
a hallmark of many cancers.

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can lead to the induction of
apoptosis (programmed cell death) and the suppression of tumor growth.
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Inhibition of the PISK/Akt/mTOR signaling pathway by quinoline thioethers.

Conclusion
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While naturally occurring quinoline thioethers remain elusive, their synthetic counterparts,
inspired by the privileged quinoline scaffold, represent a promising class of molecules with
significant therapeutic potential. The data and methodologies presented in this guide
underscore the importance of continued research in this area. Further exploration of the
structure-activity relationships, optimization of lead compounds, and detailed elucidation of
their mechanisms of action will be crucial in translating the potential of quinoline thioethers into
novel and effective therapeutic agents for the treatment of fungal infections and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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